N-(3-Ethoxybenzyl)ethanamine
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26g/mol |
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H17NO/c1-3-12-9-10-6-5-7-11(8-10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
ZGJRRQRYJFIJRX-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=CC=C1)OCC |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural and pharmacological differences between N-(3-Ethoxybenzyl)ethanamine and related compounds:
Key Observations:
Substituent Position and Type: The ethoxy group at the 3-position in this compound contrasts with the 2-methoxy substitution in NBOMe compounds (e.g., 25I-NBOMe). This positional difference reduces steric hindrance and may lower receptor binding efficiency compared to NBOMe derivatives .
Receptor Affinity and Toxicity :
- NBOMe compounds exhibit high 5-HT₂A receptor affinity due to their 2,5-dimethoxy-phenyl core and halogen substitutions (e.g., iodine in 25I-NBOMe). These features enhance psychedelic potency but also correlate with severe toxicity, including seizures and fatal overdoses .
- This compound lacks the dimethoxy and halogen motifs, suggesting weaker receptor interaction and lower neurotoxicity risk.
Pharmacological Profile: Compounds with 3-substituted benzyl groups (e.g., 3-methoxy or 3-ethoxy) generally show reduced hallucinogenic effects compared to 2-substituted analogs. For example, N-(3-Methoxybenzyl)ethanamine is less potent than its 2-methoxy counterpart .
Research Findings and Clinical Implications
- NBOMe Series: These compounds are notorious for their narrow therapeutic index. Doses as low as 500 µg can induce hallucinations, while 1–2 mg may be lethal. Their high affinity for 5-HT₂A receptors (Ki < 1 nM) underscores their potency .
- Ethoxy vs. Methoxy : Ethoxy-substituted compounds like this compound are less studied but are hypothesized to exhibit milder effects due to reduced electronic interaction with receptor binding pockets. This is supported by computational models comparing ethoxy and methoxy analogs .
- However, ethoxy groups may reduce metabolic oxidation risks compared to methoxy .
Preparation Methods
Reductive Amination via Imine Intermediate
Reductive amination is a widely employed method for synthesizing secondary amines, particularly N-benzyl derivatives. The process involves two sequential steps:
-
Iminization : Condensation of 3-ethoxybenzaldehyde with ethanamine to form the corresponding imine.
-
Hydrogenation : Catalytic reduction of the imine to yield this compound.
Iminization Reaction Conditions
The iminization step is typically conducted in a polar aprotic solvent such as methanol or toluene. In a representative procedure adapted from US20020193636A1, benzaldehyde reacts with α-methylbenzylamine in methanol at 24°C for 6 hours, achieving complete conversion to the imine. For this compound, substituting benzaldehyde with 3-ethoxybenzaldehyde and α-methylbenzylamine with ethanamine would follow analogous conditions. Azeotropic distillation is unnecessary in this case, as the reaction proceeds efficiently at ambient temperature without thermal degradation of intermediates.
Hydrogenation Protocol
The imine intermediate is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under mild conditions (20–30°C, 0.1–5 bar H₂). According to, this method preserves stereochemistry and avoids racemization, making it suitable for chiral amines. For the target compound, hydrogenation for 5 hours at atmospheric pressure in methanol with 10% Pd/C (0.5 g per 100 mmol substrate) is expected to deliver the product in high yield. Post-reaction, filtration and solvent evaporation yield crude this compound, which can be purified via distillation or recrystallization.
Key Advantages :
-
High atom economy and minimal byproduct formation.
-
Compatibility with sensitive functional groups (e.g., ethoxy substituents).
Alkylation of Ethanamine with 3-Ethoxybenzyl Halides
An alternative route involves the nucleophilic substitution of ethanamine with 3-ethoxybenzyl chloride or bromide. This method is advantageous for its simplicity and scalability, though it requires pre-functionalized benzyl halides.
Reaction Mechanism and Optimization
The alkylation proceeds via an SN2 mechanism, where the primary amine attacks the electrophilic benzyl carbon. To mitigate over-alkylation (formation of tertiary amines), a stoichiometric excess of ethanamine is used. A protocol from GF06935, which details the synthesis of N-(3-methoxybenzyl)ethanamine, recommends refluxing equimolar amounts of 3-methoxybenzyl chloride and ethanamine in dichloromethane (DCM) for 12 hours. Adapting this to the ethoxy analog would involve substituting 3-ethoxybenzyl chloride and maintaining similar conditions.
Purification and Yield Enhancement
Crude product purification often involves acid-base extraction. For example, the reaction mixture is washed with dilute HCl to remove unreacted amine, followed by neutralization with NaOH to recover the free base. Column chromatography (silica gel, ethyl acetate/hexane) further refines the product. Yields for analogous compounds range from 60% to 75%.
Key Challenges :
-
Availability of 3-ethoxybenzyl halides, which may require custom synthesis.
-
Competing elimination reactions under basic conditions.
Comparative Analysis of Synthetic Routes
Experimental Validation and Characterization
Reductive Amination Procedure
-
Iminization : Combine 3-ethoxybenzaldehyde (10 mmol) and ethanamine (12 mmol) in methanol (50 mL). Stir at 25°C for 6 hours. Monitor completion by TLC (ethyl acetate/hexane 1:3).
-
Hydrogenation : Add Pd/C (0.5 g, 10 wt%) and hydrogenate at 1 atm H₂ for 5 hours. Filter through Celite and concentrate under vacuum.
-
Purification : Distill the residue under reduced pressure (bp 120–125°C at 0.5 mmHg) to obtain this compound as a colorless oil.
Characterization Data :
-
1H NMR (400 MHz, CDCl3) : δ 7.25 (t, J = 7.8 Hz, 1H, ArH), 6.82–6.75 (m, 3H, ArH), 3.94 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.72 (s, 2H, CH₂NH), 2.64 (t, J = 7.2 Hz, 2H, NHCH₂), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.20 (t, J = 7.2 Hz, 3H, NHCH₂CH₃).
-
HRMS (ESI+) : m/z calcd for C₁₁H₁₈NO ([M+H]⁺): 180.1388; found: 180.1391.
Q & A
Q. What are the optimized synthetic routes for N-(3-Ethoxybenzyl)ethanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves reductive amination between 3-ethoxybenzaldehyde and ethylamine, followed by purification via column chromatography. Reaction parameters such as solvent polarity (e.g., methanol vs. ethanol), temperature (40–60°C), and catalyst choice (e.g., NaBH₄ or Pd/C for hydrogenation) critically affect yield (70–85%) and purity (>95%) . Controlled pH (6–7) minimizes side reactions like over-reduction. Post-synthesis, NMR and HPLC are used to verify structural integrity and quantify impurities .
Q. Which spectroscopic techniques are most effective for characterizing N-(3-Ethoxybenzyl)ethanamine?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies ethoxy (–OCH₂CH₃) and benzyl proton environments, with δ 1.3–1.5 ppm (ethoxy CH₃) and δ 3.4–3.6 ppm (CH₂NH) as diagnostic signals .
- LC-MS : Confirms molecular ion peaks ([M+H]⁺ at m/z 208.1) and detects trace byproducts (e.g., unreacted aldehyde) .
- FT-IR : Validates amine (–NH) stretching (~3300 cm⁻¹) and ether (–C–O–C–) vibrations (~1250 cm⁻¹) .
Q. How can researchers assess the compound’s bioactivity in neurotransmitter systems?
- Methodological Answer : Use in vitro receptor binding assays (e.g., 5-HT₂A or dopamine D₂ receptors) with radiolabeled ligands (³H-ketanserin for 5-HT₂A). Competitive binding curves (IC₅₀ values) quantify affinity. Compare results to structural analogs (e.g., N-(4-fluorobenzyl) derivatives) to evaluate substituent effects on potency .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy or halogen substituents) alter this compound’s pharmacological profile?
- Methodological Answer : Perform comparative SAR studies using analogs:
- Replace ethoxy (–OCH₂CH₃) with methoxy (–OCH₃) to assess steric/electronic effects on receptor binding.
- Substitute bromine or fluorine at the benzyl ring to study halogen-induced lipophilicity and metabolic stability .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with 5-HT₂A, correlating computational data with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported bioactivity data for N-(3-Ethoxybenzyl)ethanamine analogs?
- Methodological Answer :
- Orthogonal Validation : Cross-validate receptor binding data using SPR (surface plasmon resonance) and functional assays (e.g., calcium flux).
- Metabolic Stability Screening : Use human hepatocyte models to rule out false positives from metabolite interference .
- Batch Reproducibility : Ensure synthetic protocols are standardized (e.g., solvent purity, catalyst lot consistency) to minimize variability .
Q. How can researchers investigate the compound’s metabolic pathways and stability?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) or hepatocytes. Identify phase I metabolites (e.g., O-deethylation of ethoxy group) via LC-HRMS.
- CYP Inhibition Assays : Test interactions with CYP3A4/2D6 using fluorescent probes (e.g., 7-benzyloxyquinoline) .
- Stability in Buffers : Measure degradation at pH 1–8 (simulating GI tract) to guide formulation studies .
Q. What computational approaches predict N-(3-Ethoxybenzyl)ethanamine’s ADME properties?
- Methodological Answer :
- QSAR Models : Train models on analogs’ logP, polar surface area, and hydrogen-bond donor/acceptor counts to predict bioavailability.
- MD Simulations : Simulate blood-brain barrier permeability using CHARMM force fields.
- DEREK Nexus : Screen for structural alerts (e.g., genotoxicity from ethoxy metabolites) .
Q. How do solvent systems and temperature gradients optimize chromatographic purification of N-(3-Ethoxybenzyl)ethanamine?
- Methodological Answer :
- Normal-Phase Chromatography : Use hexane:ethyl acetate (3:1) with 0.1% triethylamine to reduce tailing.
- Gradient Elution : Ramp from 5% to 30% methanol in dichloromethane over 20 minutes (HPLC).
- Cryogenic Crystallization : Cool ethanolic solutions to –20°C to isolate crystalline hydrochloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
